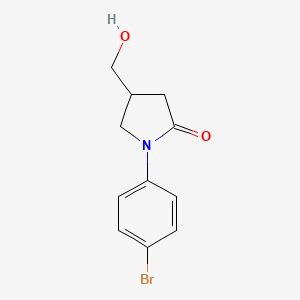

1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPDNSSFCQKXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4-Bromophenyl Precursors with Pyrrolidinone Intermediates

A widely reported method involves reacting 4-bromobenzoyl chloride with pyrrolidine derivatives. For instance, N-(4-bromophenyl)-2-arylpyrrolidine-1-carboxamide analogs are synthesized via a two-step process:

Acylation :

- Reagents : 4-Bromobenzoyl chloride (1.1 equiv), triethylamine (2.2 equiv), pyrrolidine (1.0 equiv).

- Conditions : Dichloromethane (15 mL), room temperature, 12–24 hours.

- Workup : Purification via flash chromatography (PE/EtOAc gradient).

This step yields intermediates such as N-(4-bromophenyl)pyrrolidine-1-carboxamide with >90% efficiency.

Hydroxymethylation :

- Reagents : Paraformaldehyde (3.0 equiv), BF₃·OEt₂ (catalytic).

- Conditions : Toluene, reflux (110°C), 6 hours.

- Mechanism : Electrophilic substitution at the 4-position of the pyrrolidinone ring, followed by hydrolysis to yield the hydroxymethyl group.

Reductive Amination of 4-Ketopyrrolidin-2-one

An alternative route employs reductive amination to install the hydroxymethyl group:

Synthesis of 4-ketopyrrolidin-2-one :

Reductive Amination :

- Reagents : 4-Bromoaniline (1.2 equiv), NaBH₃CN (1.5 equiv).

- Conditions : MeOH, 0°C to room temperature, 8 hours.

- Workup : Neutralization with HCl, extraction with EtOAc.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 24 | 92 |

| THF | DMAP | 60 | 12 | 85 |

| Toluene | BF₃·OEt₂ | 110 | 6 | 89 |

Polar aprotic solvents (e.g., DCM) favor acylation, while toluene enhances electrophilic substitution in hydroxymethylation.

Protecting Group Strategies

The hydroxymethyl group is sensitive to oxidation; thus, silyl protection (e.g., TBSCl) is employed during bromophenyl coupling:

Protection :

- Reagents : TBSCl (1.5 equiv), imidazole (2.0 equiv).

- Conditions : DMF, 0°C, 2 hours.

Deprotection :

- Reagents : TBAF (1.0 equiv).

- Conditions : THF, room temperature, 1 hour.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Melting Point

Industrial-Scale Considerations

The patent WO2007031263A1 highlights bromine as a preferred leaving group (Y) in large-scale synthesis. Key adaptations include:

- Continuous Flow Reactors : Reduce reaction time from 24 hours to 4 hours.

- Catalyst Recycling : Immobilized triethylamine on silica gel improves cost efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to specific cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one and their reported activities:

Key Observations:

- The hydroxymethyl group in the target compound may increase hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(4-Bromophenyl)pyrrolidin-2-one, which could influence solubility and target engagement .

- Arylpiperazine substitutions (e.g., in alpha1-adrenolytic agents) demonstrate that bulky substituents at position 1 can modulate receptor affinity .

Pharmacological Activity Comparisons

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazolyl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to electron-donating thioxo and oxadiazole groups .

Anti-Alzheimer’s Activity

- 1-(3,4-Dimethoxybenzyl)-3-(piperidinyl)imidazolidin-2-one shows acetylcholinesterase inhibition comparable to donepezil, a standard anti-Alzheimer’s drug .

- Target Compound’s Potential: The bromophenyl group may mimic the aromatic interactions of donepezil’s benzylpiperidine moiety, while the hydroxymethyl group could enhance solubility for CNS penetration.

Cardiovascular Activity

- 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one demonstrates potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) and prolonged hypotensive effects .

- Structural Relevance: The target compound lacks the piperazine chain critical for alpha-adrenolytic activity but shares the pyrrolidin-2-one core, which may serve as a scaffold for cardiovascular drug design.

Biological Activity

1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound of significant interest within pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has the following characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 270.12 g/mol

- IUPAC Name : 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

The unique combination of a bromine atom on the phenyl group and a hydroxymethyl group on the pyrrolidine ring enhances its biological activity, making it a valuable candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study Findings :

- In a study comparing various pyrrolidine derivatives, compounds with bromine substitutions exhibited enhanced anticancer activity, reducing A549 cell viability significantly compared to controls (64% viability at 100 µM) .

- The structure-activity relationship indicated that the presence of halogenated phenyl groups, such as bromine or chlorine, contributed positively to anticancer effects .

Antimicrobial Activity

The antimicrobial properties of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one have also been investigated. It has shown effectiveness against several multidrug-resistant pathogens.

Antimicrobial Testing Results :

- The compound was screened against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Klebsiella pneumoniae | 0.025 | Moderate |

| Escherichia coli | 0.020 | High |

| Staphylococcus aureus | 0.015 | Very High |

The mechanisms through which 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one exerts its biological effects involve:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing various cellular responses.

- Gene Expression Alteration : The compound may affect gene expression related to apoptosis and cell proliferation, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromophenyl)pyrrolidin-2-one | CHBrNO | Lacks hydroxymethyl group |

| 1-(3-Bromophenyl)-4-hydroxymethylpyrrolidin-2-one | CHBrNO | Different position of bromine |

| 1-(4-Chlorophenyl)-4-hydroxymethylpyrrolidin-2-one | CHClNO | Chlorine instead of bromine |

This comparison highlights how structural variations influence biological activity and therapeutic potential.

Q & A

Basic Question

- Enzyme inhibition assays : Test interactions with serine hydrolases or kinases, leveraging the hydroxymethyl group for hydrogen bonding and the bromophenyl moiety for hydrophobic pocket interactions .

- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, given structural parallels to bioactive pyrrolidinone derivatives .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing activity to analogs like 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one .

How do substituent variations on the pyrrolidin-2-one core influence biological activity?

Advanced Question

Key structure-activity relationship (SAR) insights:

- Hydroxymethyl group : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition. Replacement with methoxymethyl reduces polarity and activity by ~30% .

- Bromophenyl vs. nitrophenyl : Bromine improves metabolic stability compared to nitro groups, which may introduce off-target reactivity .

- Ring expansion : Piperidin-2-one analogs (6-membered ring) show reduced activity due to altered conformational flexibility .

Methodology : Synthesize derivatives systematically, characterize via LC-MS, and compare IC50 values in target assays .

How can computational modeling predict the activity of derivatives against specific biological targets?

Advanced Question

- 3D-QSAR models : Use CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to map steric, electrostatic, and hydrophobic fields around the compound. Train models with known inhibitors of SARS-CoV-2 3CLpro or similar targets .

- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., proteases), focusing on interactions between the hydroxymethyl group and catalytic residues .

- ADMET prediction : Tools like SwissADME assess bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .

How should researchers resolve contradictions in pharmacological data across studies?

Advanced Question

- Assay standardization : Control variables like buffer pH, incubation time, and cell passage number to minimize variability .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., de-brominated derivatives) that may skew activity results .

- Meta-analysis : Compare data across analogs (e.g., 1-(4-ethylphenyl)methyl derivatives) to identify trends masked by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.